

# (-)-Tilidine: A Comprehensive Technical Dossier

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Compound of Interest		
Compound Name:	Tilidine, (-)-	
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#### **Abstract**

This technical guide provides an in-depth overview of the chemical structure and properties of (-)-tilidine (ent-dextilidine). Tilidine is a synthetic opioid analgesic that is clinically administered as a racemic mixture of its two enantiomers, (+)-tilidine (dextilidine) and (-)-tilidine. It functions as a prodrug, with its analgesic effects primarily attributed to its active metabolite, nortilidine. This document focuses on the available data for tilidine, with a specific emphasis on differentiating the properties of the (-)-enantiomer where possible. Due to a notable lack of specific research on (-)-tilidine, much of the presented data pertains to the racemic mixture. This guide covers the chemical structure, physicochemical and pharmacokinetic properties, metabolic pathways, and pharmacodynamics of tilidine and its metabolites. Detailed experimental methodologies for synthesis, chiral separation, and analysis are also provided, alongside visualizations of key pathways and workflows to support research and drug development endeavors.

### **Chemical Structure and Stereochemistry**

Tilidine, chemically known as ethyl (1R,2S)-rel-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, is a chiral molecule existing as two enantiomers: (+)-(1S,2R)-tilidine (dextilidine) and (-)-(1R,2S)-tilidine (ent-dextilidine).[1] The analgesic activity of the racemic mixture is primarily attributed to the (+)-enantiomer after its metabolic conversion.[2]

(-)-Tilidine (ent-dextilidine)



- IUPAC Name: ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
- Stereochemistry: (1R, 2S)

(+)-Tilidine (dextilidine)

- IUPAC Name: ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
- Stereochemistry: (1S, 2R)

## **Physicochemical Properties**

Specific physicochemical data for (-)-tilidine is not readily available in the scientific literature. The following table summarizes the known properties of racemic tilidine, which is most commonly available as its hydrochloride hemihydrate salt.

Property	Value	Reference
Molecular Formula	C17H23NO2	[2]
Molar Mass	273.37 g/mol	[2]
Melting Point (Hydrochloride Hemihydrate)	149-152 °C	[1]
Boiling Point (as base at 0.01 mmHg)	95.5-96 °C	[3]
Solubility (Hydrochloride Hemihydrate)	Freely soluble in water, very soluble in methylene chloride, freely soluble in ethanol.	[1]

## **Pharmacokinetics**

The pharmacokinetic profile of racemic tilidine has been extensively studied. It is important to note that stereoselective differences in the metabolism and disposition of the enantiomers may exist but are not well-documented in the available literature.[4]

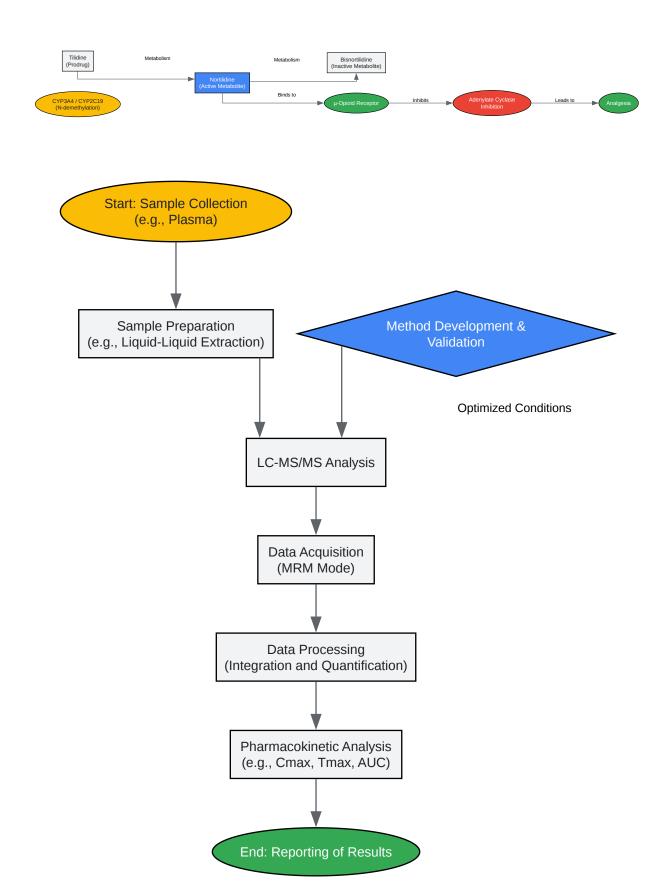


Parameter	Value	Reference
Bioavailability (Oral)	6% (as tilidine), 99% (as nortilidine)	[2][5]
Time to Peak Plasma Concentration (Tmax)	25-50 minutes	[2]
Protein Binding	Data not available	
Metabolism	Extensive first-pass metabolism in the liver and gut via N-demethylation by CYP3A4 and CYP2C19 to nortilidine and subsequently to bisnortilidine.	[2][6]
Elimination Half-life (Nortilidine)	3-5 hours	[2]
Excretion	Approximately 90% renal.	[2]

#### **Metabolism and Signaling Pathway**

Tilidine is a prodrug that undergoes N-demethylation in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, to form its active metabolite, nortilidine.[2][6] Nortilidine is subsequently metabolized to the inactive bisnortilidine. The analgesic effect of tilidine is mediated by the binding of its active metabolite, (+)-nortilidine, to the  $\mu$ -opioid receptor, leading to the inhibition of adenylate cyclase and subsequent downstream signaling that results in analgesia.[7]







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